1-Ethyl-2-fluorobenzene
Overview
Description
1-Ethyl-2-fluorobenzene is an organic compound with the molecular formula C8H9F. It is a derivative of benzene, where an ethyl group and a fluorine atom are substituted at the first and second positions, respectively. This compound is a clear, colorless liquid at room temperature and is used in various chemical research and industrial applications.
Mechanism of Action
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that fluorinated compounds can be involved in enzymatic defluorination reactions . For example, defluorination of 4-fluorobenzoate and 2-fluorobenzoate is catalyzed by 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase, respectively .
Pharmacokinetics
It is known that the strength of the carbon-fluorine bond can confer stability to fluorinated drugs, suggesting that 1-ethyl-2-fluorobenzene may also exhibit stability in biological systems .
Result of Action
It is known that fluorinated compounds can have various effects depending on their structure and the specific biochemical pathways they interact with .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and the specific biological environment can all impact the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluorobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution:
Diazotization and Fluorination: Another method involves the diazotization of 2-ethyl aniline followed by fluorination using fluoroboric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The presence of the fluorine atom makes it susceptible to nucleophilic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate can oxidize the ethyl group to a carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the fluorine atom to a hydrogen atom, yielding ethylbenzene.
Major Products:
Nitration: 1-Ethyl-2-fluoronitrobenzene.
Sulfonation: 1-Ethyl-2-fluorobenzenesulfonic acid.
Scientific Research Applications
1-Ethyl-2-fluorobenzene is used in various scientific research applications, including:
Comparison with Similar Compounds
1-Ethylbenzene: Lacks the fluorine atom, making it less reactive in nucleophilic substitution reactions.
2-Fluorotoluene: Has a methyl group instead of an ethyl group, which affects its reactivity and physical properties.
1-Fluoro-2-methylbenzene: Similar structure but with a methyl group, leading to different chemical behavior.
Uniqueness: 1-Ethyl-2-fluorobenzene is unique due to the presence of both an ethyl group and a fluorine atom, which imparts distinct reactivity patterns and physical properties. The combination of these substituents makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
1-ethyl-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWWLNKVUIHGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455279 | |
Record name | 1-Ethyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-49-1 | |
Record name | 1-Ethyl-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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